REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[CH:8][C:7](N)=[CH:6][C:5]=1[Cl:11].N([O-])=[O:14].[Na+]>OS(O)(=O)=O.O>[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[CH:8][C:7]([OH:14])=[CH:6][C:5]=1[Cl:11] |f:1.2|
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Name
|
|
Quantity
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7.9 g
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Type
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reactant
|
Smiles
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COC(C1=C(C=C(C=C1)N)Cl)=O
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Name
|
|
Quantity
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35 mL
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
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Name
|
CuSO4.5H2O
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Quantity
|
128 g
|
Type
|
reactant
|
Smiles
|
|
Name
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Cu2O
|
Quantity
|
5.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
800 mL
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Type
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solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
80 mL
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Type
|
solvent
|
Smiles
|
OS(=O)(=O)O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
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Smiles
|
COC(C1=C(C=C(C=C1)O)Cl)=O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |